molecular formula C9H9NO5 B1273443 (3-Methyl-4-nitrophenoxy)acetic acid CAS No. 85444-81-1

(3-Methyl-4-nitrophenoxy)acetic acid

Cat. No.: B1273443
CAS No.: 85444-81-1
M. Wt: 211.17 g/mol
InChI Key: ZCGFXEDUXQCHRZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the third position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenoxy)acetic acid can be achieved through several methods. One common approach involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the phenoxyacetic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: The major product is (3-Carboxy-4-nitrophenoxy)acetic acid.

    Reduction: The major product is (3-Methyl-4-aminophenoxy)acetic acid.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxyacetic acids.

Scientific Research Applications

(3-Methyl-4-nitrophenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the phenoxyacetic acid moiety can mimic natural substrates, allowing it to bind to specific molecular targets. The exact pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: The parent compound without the methyl and nitro substitutions.

    (4-Nitrophenoxy)acetic acid: Similar structure but without the methyl group.

    (3-Methylphenoxy)acetic acid: Similar structure but without the nitro group.

Uniqueness

(3-Methyl-4-nitrophenoxy)acetic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-6-4-7(15-5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGFXEDUXQCHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393135
Record name (3-methyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85444-81-1
Record name (3-methyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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